N-(2-Aminoethyl)-1,3-propanediamine
Overview
Description
Synthesis Analysis
The synthesis of N-(2-Aminoethyl)-1,3-propanediamine and its complexes has been thoroughly explored. For example, Mondal et al. (1997) synthesized [Ni2(dien)2(NCS)4(H2O)] and [Ni(aepn)(NCS)2]n, where dien = bis(2-aminoethyl)amine and aepn = N-(2-aminoethyl)-1,3-propanediamine, from solution, revealing the compound's ability to form polymeric chains and undergo structural transformations upon heating (Mondal et al., 1997).
Molecular Structure Analysis
The molecular structure of N-(2-Aminoethyl)-1,3-propanediamine and its complexes has been elucidated using various techniques, including X-ray diffraction. Ishii et al. (1984) determined the crystal structure of a cobalt(III) iodide complex with N-(2-aminoethyl)-1,3-propanediamine, revealing a monoclinic space group and detailed ligand orientations (Ishii et al., 1984).
Chemical Reactions and Properties
N-(2-Aminoethyl)-1,3-propanediamine participates in various chemical reactions, forming complexes with significant stability and unique properties. The compound's ability to form chelate rings and adopt specific conformations contributes to its reactivity and the stability of its complexes. For instance, Hakimi et al. (2013) prepared and identified a new zinc complex of N-(2-aminoethyl)-1,3-propanediamine, providing insights into the compound's coordination behavior and structural properties (Hakimi et al., 2013).
Scientific Research Applications
Crystal Structure Analysis :
- The crystal structure of complexes involving N-(2-Aminoethyl)-1,3-propanediamine has been extensively studied, revealing details about their molecular configurations and chelate ring conformations (Ishii et al., 1984); (Hakimi et al., 2013).
Synthesis of Complexes :
- Research has focused on synthesizing various complexes using N-(2-Aminoethyl)-1,3-propanediamine, such as triazidocobalt(III) and nickel(II) complexes, to study their properties and configurations (Chun & Bernal, 2000); (Mondal et al., 1997).
Biocide Dosage Control :
- A solid device based on doped hybrid composites has been developed to control the dosage of the biocide N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine in industrial formulations, showcasing the practical applications of such compounds (Argente-García et al., 2016).
Radioprotective Activity Study :
- Research on derivatives of N-(2-Aminoethyl)-1,3-propanediamine has been conducted to evaluate their potential as radioprotectors in medical applications (Oiry et al., 1995).
Crystal Structure of Neutral Cobalt(III) Complexes :
- Studies have been done on the crystal structures of neutral cobalt(III) complexes containing N-(2-Aminoethyl)-1,3-propanediamine, revealing insights into hydrogen-bonding patterns in compounds of different molecular structures (Chun & Bernal, 2001).
CO2 Adsorbent Development :
- N-(2-Aminoethyl)-1,3-propanediamine has been used in the synthesis of CO2 adsorbents, demonstrating its role in environmental applications (Sim et al., 2020).
Labeling with Radioisotopes :
- The compound has been used in the preparation of complexes for labeling with radioisotopes, indicating its use in nuclear medicine (Liu & Liu, 1998).
Thermal Studies :
- Thermal studies have been conducted on N-(2-Aminoethyl)-1,3-propanediamine complexes, providing insights into their stability and phase transitions (Mondal et al., 1996).
Safety And Hazards
Future Directions
N-(2-Aminoethyl)-1,3-propanediamine has potential applications in the field of nucleic acid research. It has been used in the synthesis of chiral peptide nucleic acids (PNAs), which are synthetic nucleic acid mimics with a peptide backbone . These PNAs have higher affinity and superior sequence selectivity compared to DNA, making them promising agents for biological and medical applications .
properties
IUPAC Name |
N'-(2-aminoethyl)propane-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H15N3/c6-2-1-4-8-5-3-7/h8H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSDBGVDESRKKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CNCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9065522 | |
Record name | N-(2-Aminoethyl)-1,3-propanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9065522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Aminoethyl)-1,3-propanediamine | |
CAS RN |
13531-52-7 | |
Record name | 3-(Aminopropyl)ethylenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13531-52-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Aminoethyl)-1,3-propanediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013531527 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Propanediamine, N1-(2-aminoethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-(2-Aminoethyl)-1,3-propanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9065522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-aminoethyl)-1,3-propanediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.514 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(2-AMINOETHYL)-1,3-PROPANEDIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4EOW03IX8S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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